N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide
Description
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 3,4-dimethylphenyl group and linked via a methylene bridge to a 3,4,5-trimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-7-15(8-13(12)2)25-18(22-23-24-25)11-21-20(26)14-9-16(27-3)19(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPQBPZOYXOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol under specific conditions . The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds with target proteins, potentially inhibiting their activity . This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and derivatives can be compared based on core heterocycles, substituent effects, and synthetic strategies. Below is a detailed analysis:
Core Heterocycle Variations
Key Observations :
- Tetrazole vs.
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity relative to furan (4a) or simple phenyl groups (triazole derivatives). The trimethoxybenzamide moiety is a common feature across analogs, suggesting its role in π-π stacking or hydrophobic interactions .
Substituent-Driven Comparisons
- 3,4-Dimethylphenyl Group : Present only in the target compound and in {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate (). This substituent may improve metabolic stability compared to electron-withdrawing groups (e.g., sulphonate in ) .
- Trimethoxybenzamide Linkage : Shared with compounds in , and 4. This group’s electron-rich aromatic system is critical for interactions with biological targets like tubulin (seen in combretastatin analogs) .
Research Implications and Limitations
- Structural Advantages : The tetrazole core and 3,4-dimethylphenyl group may confer superior stability and target selectivity compared to triazole or oxazolone-based analogs.
- Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the evidence.
- Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are needed to validate hypothesized interactions, particularly with targets like β-tubulin or kinases influenced by trimethoxyphenyl motifs .
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring and a benzamide moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic certain biological molecules and facilitate binding to enzymes or receptors. This interaction may modulate enzymatic activities or receptor signaling pathways.
Anticancer Properties
Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- In Vitro Testing : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Recent investigations suggest potential neuroprotective effects:
- Neuroprotection Studies : Animal models have exhibited reduced neurodegeneration when treated with this compound after induced oxidative stress . This suggests its utility in conditions like Alzheimer's disease.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
